An In-depth Technical Guide to the Biochemical Properties of Dietor Sweetener Ingredients
An In-depth Technical Guide to the Biochemical Properties of Dietor Sweetener Ingredients
This technical guide provides a comprehensive overview of the core biochemical properties of the ingredients found in Dietor sweetener: Erythritol and Sodium Saccharin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the pharmacokinetics, metabolism, mechanism of action, and interaction with gut microbiota of these non-nutritive sweeteners.
Core Ingredients and Physicochemical Properties
Dietor sweetener is primarily composed of erythritol and sodium saccharin.
Erythritol is a four-carbon sugar alcohol (polyol) that occurs naturally in some fruits and fermented foods. It is produced commercially via fermentation of glucose by yeast.
Sodium Saccharin is the salt form of saccharin, an artificial sweetener discovered in the late 19th century. It is synthetically derived from o-toluene sulfonamide or phthalic anhydride.[1]
A summary of their key physicochemical properties is presented below:
| Property | Erythritol | Sodium Saccharin |
| Chemical Formula | C₄H₁₀O₄ | C₇H₄NNaO₃S |
| Molar Mass | 122.12 g/mol | 205.16 g/mol (anhydrous) |
| Appearance | White crystalline powder | White crystalline powder |
| Sweetness (vs. Sucrose) | 60-70% | 300-400 times sweeter |
| Caloric Value | ~0.2 kcal/g | 0 kcal/g |
| Solubility in Water | High | High |
| Melting Point | 121 °C | Decomposes >226-230 °C |
Pharmacokinetics and Metabolism
Erythritol
Erythritol is rapidly absorbed from the small intestine into the bloodstream.[2][3][4] Peak plasma concentrations are typically reached within 30 to 90 minutes after oral ingestion.[3] The majority of ingested erythritol (approximately 80-90%) is excreted unchanged in the urine within 24 hours.[2][3][4]
Recent studies have revealed that a small fraction of absorbed erythritol can be metabolized in the human body. It is oxidized to erythrose and subsequently to erythronate.[2][5] This metabolic pathway accounts for a minor portion of the ingested dose.
Table 1: Pharmacokinetic Parameters of Erythritol in Humans
| Parameter | Value | Study Conditions | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~90 min | 1 g/kg body weight oral dose | [3] |
| Peak Plasma Concentration (Cmax) | ~2.2 mg/mL | 1 g/kg body weight oral dose | [3] |
| Urinary Excretion (24h) | ~78-90% of ingested dose | 1 g/kg or 20g oral dose | [3][6] |
| Renal Clearance | Approx. half that of creatinine | 1 g/kg body weight oral dose | [3] |
Sodium Saccharin
Sodium saccharin is also readily absorbed from the gastrointestinal tract. Following oral administration, a significant portion is absorbed, with approximately 85% of the dose recovered in the urine.[7] It has a relatively short terminal half-life in plasma.
Table 2: Pharmacokinetic Parameters of Sodium Saccharin in Humans
| Parameter | Value | Study Conditions | Reference |
| Terminal Half-life | ~70 min | 10 mg/kg intravenous dose | [7][8] |
| Fraction Absorbed | ~0.85 | 2 g oral dose | [7] |
| Primary Route of Excretion | Renal (unchanged) | Intravenous and oral doses | [7][8] |
Mechanism of Action: Sweet Taste Perception
Both erythritol and sodium saccharin elicit a sweet taste by interacting with the sweet taste receptor, a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (TAS1R2) and Taste 1 Receptor Member 3 (TAS1R3).[9][10][11][12][13]
The binding of a sweetener to the Venus flytrap domain (VFD) of the TAS1R2 subunit is a primary event for many sweeteners, including saccharin.[9][13] This binding induces a conformational change in the receptor complex, leading to the activation of a downstream signaling cascade.[9][10][11] This cascade involves the activation of the G protein gustducin, which in turn stimulates phospholipase C beta 2 (PLCβ2). PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels activate the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the release of ATP, which acts as a neurotransmitter to signal sweet taste to the brain.
Interaction with Gut Microbiota
Erythritol
Erythritol is largely resistant to fermentation by human gut microbiota.[6] In vitro studies using human fecal samples have shown no significant degradation of erythritol over a 24-hour period. This is because the vast majority of ingested erythritol is absorbed in the small intestine before it can reach the colon where the gut microbiota predominantly resides.
Sodium Saccharin
The impact of sodium saccharin on the gut microbiota is a subject of ongoing research with some conflicting findings. Some studies in both animals and humans suggest that saccharin consumption can alter the composition and function of the gut microbiome, which in some individuals may lead to glucose intolerance.[14][15][16][17][18] However, other clinical trials have not observed significant changes in the gut microbiota following short-term saccharin consumption at doses below the acceptable daily intake.[16] The response appears to be dependent on the individual's baseline gut microbiota composition.[16]
Experimental Protocols
Protocol for Determination of Sweetener Absorption and Excretion
This protocol outlines a general methodology for quantifying the absorption and excretion of a non-metabolized sweetener like erythritol in human subjects.
Objective: To determine the pharmacokinetic profile of the sweetener by measuring its concentration in plasma and urine over time following oral administration.
Methodology:
-
Subject Recruitment: Recruit healthy volunteers with no known gastrointestinal or renal disorders.
-
Dosing: Following an overnight fast, subjects ingest a standardized oral dose of the sweetener dissolved in water.
-
Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at baseline (pre-dose) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine Collection: A complete 24-hour urine collection is performed, with samples collected at specific intervals (e.g., 0-2h, 2-4h, 4-8h, 8-12h, 12-24h). The volume of each collection is recorded, and an aliquot is stored at -20°C.[19]
-
Sample Analysis: Plasma and urine concentrations of the sweetener are quantified using a validated analytical method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]
-
Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and total urinary excretion.
In Vitro Assay for Sweet Taste Receptor Activation
This protocol describes a cell-based assay to screen for the activation of the TAS1R2/TAS1R3 sweet taste receptor by sweeteners.
Objective: To measure the dose-dependent activation of the human sweet taste receptor in a heterologous expression system.
Methodology:
-
Cell Line: Utilize a stable cell line, such as Human Embryonic Kidney (HEK293) cells, co-transfected with the genes for human TAS1R2 and TAS1R3 subunits. These cells may also express a promiscuous G protein (e.g., Gα16/gust44) to couple receptor activation to a measurable intracellular signal.
-
Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Apply varying concentrations of the test sweetener to the cells.
-
Signal Detection: Monitor changes in intracellular calcium concentration by measuring fluorescence intensity using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader). An increase in fluorescence indicates receptor activation.[20][21][22]
-
Data Analysis: Plot the change in fluorescence against the logarithm of the sweetener concentration to generate a dose-response curve. From this curve, determine the EC50 (half-maximal effective concentration), a measure of the sweetener's potency.
Methodology for Analyzing Sweetener Effects on Gut Microbiota
This protocol provides an overview of a clinical study design to assess the impact of a sweetener on the human gut microbiota.
Objective: To evaluate changes in the composition and function of the gut microbiota following short-term consumption of a sweetener.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial is a robust design. Participants serve as their own controls.
-
Participant Cohort: Recruit healthy individuals who are low consumers of non-nutritive sweeteners.[23]
-
Intervention: Participants consume a daily dose of the sweetener (e.g., within the acceptable daily intake) or a placebo for a defined period (e.g., 2 weeks).[16]
-
Washout Period: A washout period separates the intervention and placebo phases to allow the gut microbiota to return to baseline.
-
Sample Collection: Collect fecal samples from participants at baseline and at the end of each intervention/placebo period.
-
Microbiota Analysis:
-
DNA Extraction: Extract total microbial DNA from fecal samples.
-
16S rRNA Gene Sequencing: Amplify and sequence the V3-V4 or other variable regions of the 16S rRNA gene to determine the taxonomic composition of the bacterial community.
-
Metagenomic Sequencing: (Optional) Perform shotgun metagenomic sequencing to gain insights into the functional potential of the gut microbiome.
-
-
Metabolite Analysis: Analyze fecal or plasma samples for key microbial metabolites, such as short-chain fatty acids (SCFAs), using techniques like gas chromatography.[16]
-
Statistical Analysis: Compare the microbial diversity (alpha and beta diversity), relative abundances of different bacterial taxa, and metabolite concentrations between the sweetener and placebo phases.
References
- 1. journal-archiveuromedica.eu [journal-archiveuromedica.eu]
- 2. pnas.org [pnas.org]
- 3. Plasma and urine kinetics of erythritol after oral ingestion by healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythritol: an interpretive summary of biochemical, metabolic, toxicological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption and Metabolism of the Natural Sweeteners Erythritol and Xylitol in Humans: A Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythritol: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of saccharin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists [authors.library.caltech.edu]
- 11. Structure and activation mechanism of human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism of Species-Dependent Sweet Taste toward Artificial Sweeteners | Journal of Neuroscience [jneurosci.org]
- 13. mdpi.com [mdpi.com]
- 14. docta.ucm.es [docta.ucm.es]
- 15. Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials. - International Sweeteners Association [sweeteners.org]
- 16. Potential Effects of Sucralose and Saccharin on Gut Microbiota: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. evolutionmedicine.com [evolutionmedicine.com]
- 19. Development and application of a multi-sugar assay to assess intestinal permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands [frontiersin.org]
- 22. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
